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Compound of Interest

Compound Name: R916562

Cat. No.: B11934297 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances

between kinase inhibitors is critical. This guide provides a detailed comparison of R112 and

Fostamatinib, focusing on their activity as Spleen Tyrosine Kinase (Syk) inhibitors.

At the outset, it is crucial to clarify the relationship between these two agents. Both

Fostamatinib (also known as R788) and R112 are prodrugs.[1][2] A prodrug is an inactive

compound that is converted into a pharmacologically active agent within the body. In this case,

both Fostamatinib and R112 are metabolized into the same active molecule: R406 (also called

tamatinib).[3] Therefore, a direct comparison of their in vitro inhibitory activity against Syk

kinase is fundamentally an analysis of R406's performance.

The primary distinction between Fostamatinib and R112 lies in their formulation and

subsequent pharmacokinetic profiles, not in the mechanism of the active inhibitor itself.

Fostamatinib is an orally administered prodrug that is rapidly converted in the gut by alkaline

phosphatase to the active metabolite, R406.[4][5] R112 has been studied as an intranasal

formulation for conditions like allergic rhinitis.[6]

Quantitative Comparison of Syk Kinase Inhibition
Since R406 is the active metabolite for both prodrugs, the following table summarizes its

inhibitory potency against Syk kinase.
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Compound Target Kinase Assay Type IC₅₀ Kᵢ

R406 (Active

metabolite of

Fostamatinib and

R112)

Syk
Cell-free kinase

assay
41 nM 30 nM

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is

required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Kᵢ (Inhibition

constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. A

lower Kᵢ value indicates a higher binding affinity.

Data sourced from multiple studies confirm that R406 is a potent, ATP-competitive inhibitor of

Syk, binding to its ATP pocket with high affinity.[7][8][9][10]

Mechanism of Action: The Role of Syk Kinase
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the

signaling pathways of various immune cells. It is essential for transducing signals from

immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[7][11]

Upon receptor activation, Syk is recruited and initiates a signaling cascade involving

downstream molecules like Phospholipase Cγ (PLCγ) and VAV proteins, ultimately leading to

the activation of transcription factors such as NF-κB and NFAT.[12][13] This cascade is crucial

for a range of cellular responses, including proliferation, differentiation, phagocytosis, and the

release of inflammatory mediators.[14][15]

By inhibiting Syk, R406 effectively blocks these signaling pathways. This disruption of Fc

receptor and B-cell receptor signaling is the therapeutic basis for Fostamatinib's use in chronic

immune thrombocytopenia (ITP), where it reduces the immune-mediated destruction of

platelets.[4][16]

Below is a diagram illustrating the Syk kinase signaling pathway and the point of inhibition by

R406.
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Preparation

Reaction Analysis

1. Prepare R406
Serial Dilutions

3. Combine Substrate,
Buffer & R406 in Plate

2. Prepare Reagents
(Syk, ATP, Substrate)

4. Add Syk Enzyme 5. Initiate with ATP 6. Incubate at RT 7. Add Detection Reagent
(Measure Signal)

8. Plot Inhibition Curve
& Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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